molecular formula C17H11ClN2O3 B055368 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone CAS No. 122975-86-4

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone

Cat. No. B055368
M. Wt: 326.7 g/mol
InChI Key: GZKDHGYKBZRHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone, also known as Linezolid, is a synthetic antibiotic that belongs to the oxazolidinone class. It is a potent antibacterial agent that is effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Linezolid is a crucial alternative to traditional antibiotics, which have become ineffective due to the increasing prevalence of antibiotic-resistant bacteria.

Mechanism Of Action

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone works by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the bacterial ribosome. This prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This inhibition of protein synthesis ultimately leads to the death of the bacteria.

Biochemical And Physiological Effects

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been shown to have minimal toxicity and is generally well-tolerated by patients. It has a low potential for drug interactions and does not affect the metabolism of other drugs. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is metabolized in the liver and excreted in the urine. It has a half-life of approximately 5-7 hours.

Advantages And Limitations For Lab Experiments

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is a potent antibacterial agent that is effective against a wide range of Gram-positive bacteria. It has a low potential for drug interactions and is generally well-tolerated by patients. However, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has some limitations in lab experiments. It is not effective against Gram-negative bacteria, and it is not suitable for use in certain patient populations, such as those with severe liver or kidney disease.

Future Directions

There are several future directions for 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone research. One area of research is the development of new antibiotics that are effective against antibiotic-resistant bacteria. Another area of research is the study of the mechanism of action of 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone and the development of new antibiotics that target the bacterial ribosome. Additionally, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone may have potential applications in the treatment of viral infections, such as COVID-19.

Synthesis Methods

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 4-chlorobenzaldehyde with ethyl glyoxalate to form a chalcone intermediate. The chalcone intermediate is then reacted with a primary amine to form an imine intermediate, which is further reacted with a phenylglycine derivative to form the final product, 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone.

Scientific Research Applications

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It has been used to study the mechanism of action of antibiotics and the development of antibiotic resistance. 5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone has also been used in the development of new antibiotics and in the treatment of bacterial infections in animals.

properties

CAS RN

122975-86-4

Product Name

5-(2-(4-Chlorophenyl)-2-oxoethylidene)-2-imino-3-phenyl-4-oxazolidinone

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

(5E)-5-[2-(4-chlorophenyl)-2-oxoethylidene]-2-imino-3-phenyl-1,3-oxazolidin-4-one

InChI

InChI=1S/C17H11ClN2O3/c18-12-8-6-11(7-9-12)14(21)10-15-16(22)20(17(19)23-15)13-4-2-1-3-5-13/h1-10,19H/b15-10+,19-17?

InChI Key

GZKDHGYKBZRHPO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/OC2=N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)OC2=N

synonyms

4-Oxazolidinone, 5-(2-(4-chlorophenyl)-2-oxoethylidene)-2-imino-3-phen yl-

Origin of Product

United States

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